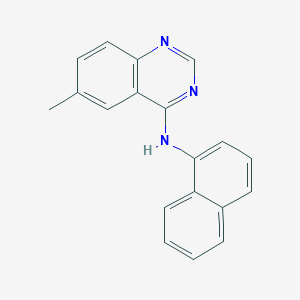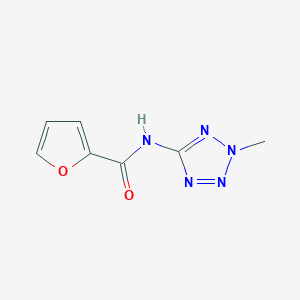![molecular formula C11H21N3S B5597146 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597146.png)
2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This compound is a spirocyclic thione that contains a triazaspirodecane ring system and a tert-butyl group. The synthesis and characterization of this compound have been extensively studied, and its potential applications in scientific research have been explored.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in various cellular processes, including DNA replication and protein synthesis. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of various fungal and bacterial strains, including drug-resistant strains. It has also been shown to possess antitumor activity, with potential applications in cancer treatment. Additionally, this compound has been studied for its potential to chelate metal ions and its catalytic properties in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione is its broad spectrum of biological activity, which makes it a versatile tool for scientific research. Its unique structure and potential applications in various fields make it an attractive compound for further study. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione. These include further studies to elucidate its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, this compound may have applications in the development of new catalysts for organic synthesis. Further studies may also explore its potential as a chelating agent for metal ions. Overall, the unique properties of this compound make it an exciting area of research with significant potential for future discoveries.
Métodos De Síntesis
The synthesis of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione involves the reaction of 2-amino-2-methylpropanol with carbon disulfide, followed by the addition of formaldehyde and sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit significant biological activity, including antifungal, antibacterial, and antitumor properties. It has also been studied for its potential as a chelating agent and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3S/c1-10(2,3)14-9(15)12-11(13-14)7-5-4-6-8-11/h13H,4-8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSBDCUCLGSGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=S)NC2(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5597073.png)
![6'H-spiro[cyclopentane-1,5'-tetrazolo[5,1-a]isoquinoline]](/img/structure/B5597077.png)
![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)
![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)
![5-ethyl-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5597108.png)
![8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5597117.png)







![3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5597159.png)